molecular formula C9H8N2 B13609127 4-Ethynylbenzene-1-carboximidamide

4-Ethynylbenzene-1-carboximidamide

Cat. No.: B13609127
M. Wt: 144.17 g/mol
InChI Key: SUHXGAYPCCSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynylbenzene-1-carboximidamide is a chemical building block with the molecular formula C9H8N2 and a molecular weight of 144.17 g/mol . This compound, identified by CAS Number 187876-93-3, features a benzene ring core substituted with a carboximidamide group and an ethynyl moiety, a structure represented by the SMILES notation NC(C1=CC=C(C#C)C=C1)=N . The presence of both a polar carboximidamide group and a linear, rigid ethynyl linker makes this compound a valuable intermediate in organic synthesis and medicinal chemistry research. The ethynyl group is particularly useful in metal-catalyzed coupling reactions, such as the Sonogashira reaction, for constructing more complex conjugated molecular architectures . While specific biological data for this exact molecule is limited, its core structure is related to a class of benzene-carboximidamide derivatives that are actively investigated as potent inhibitors of oxidative phosphorylation (OXPHOS) . OXPHOS inhibitors represent a promising therapeutic strategy for targeting the metabolic dependencies of certain cancer subtypes, including pancreatic cancer and acute myeloid leukemia (AML) . Researchers can utilize this high-purity compound as a key synthetic intermediate to develop novel small molecules for oncology and bioenergetics research. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

4-ethynylbenzenecarboximidamide

InChI

InChI=1S/C9H8N2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H3,10,11)

InChI Key

SUHXGAYPCCSKLN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

Preparation Methods

General Strategy

The preparation of this compound typically follows a multi-step synthetic route:

  • Step 1: Introduction of the ethynyl group on the benzene ring, often via Sonogashira coupling or ethynylation of a halogenated benzene derivative.
  • Step 2: Conversion of the corresponding aromatic nitrile or ester into the carboximidamide group through amidination reactions.

Amidination of Aromatic Nitriles

One of the most common methods to prepare aromatic carboximidamides is the reaction of aromatic nitriles with ammonia or ammonium salts under appropriate conditions. In the case of 4-ethynylbenzonitrile, the nitrile group can be converted into the carboximidamide group by treatment with reagents such as:

Direct Amidination Using Amidinating Agents

Alternatively, aromatic carboximidamides can be synthesized via direct amidination of aromatic halides or derivatives using amidinating agents like:

These reagents react with activated aromatic substrates under basic conditions to form the carboximidamide group.

While specific literature on this compound is limited, analogous compounds such as 1H-pyrazole-1-carboximidamide hydrochloride have been synthesized with detailed protocols that can be adapted. Below is a summary table of relevant reaction conditions from related amidine syntheses that inform the preparation of this compound:

Reaction Step Reagents and Conditions Yield (%) Notes
Amidination of aromatic nitrile Ammonium chloride, potassium carbonate, acetone/water, 20℃ 74.8-88 Reaction proceeds smoothly with base, isolated as carbamate intermediate
Amidination using 1H-pyrazole-1-carboximidamide hydrochloride Di-tert-butyl dicarbonate, triethylamine, THF, 20℃, 20 h 74.8 Carbamate protection of amidine group to facilitate purification
Amidination in DMF with N,N-diisopropylethylamine DMF solvent, room temperature, 2-4 days 52-76 Longer reaction times, suitable for sensitive substrates
Amidination in acetonitrile Diisopropylethylamine base, 62℃, 2 h 87 Efficient amidination of aromatic amines with amidine hydrochloride

Note: These methods are derived from syntheses of related carboximidamide compounds and provide a framework adaptable for this compound preparation.

Analytical Characterization and Purity Assessment

Following synthesis, the compound is typically characterized by:

Summary of Preparation Methods

Method Type Key Reagents Solvent(s) Temperature Reaction Time Yield Range (%) Advantages Limitations
Amidination of nitriles Ammonium salts, base Acetone, water 20℃ Hours to overnight 74.8-88 Mild conditions, high yield Requires nitrile precursor
Carbamate protection route Di-tert-butyl dicarbonate, base THF, DMF 20℃ 20 h to days 74.8-83.9 Facilitates purification Longer reaction times
Direct amidination Amidinating agents, base Acetonitrile, DMF 20-62℃ 2 h to days 52-87 Efficient, scalable Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

4-Ethynylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethynylbenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and nanocomposites.

Mechanism of Action

The mechanism of action of 4-Ethynylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the carboximidamide group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects and Functional Groups

Compound Name Substituents Key Functional Features
4-Ethynylbenzene-1-carboximidamide Ethynyl (-C≡CH) Terminal alkyne for click chemistry; linear geometry enhances conjugation .
4-Amino-N’-phenylbenzene-1-carboximidamide Amino (-NH2), phenyl (-C6H5) Electron-donating amino group increases basicity; phenyl enhances hydrophobicity .
4-(Hexyloxy)-3-methoxybenzene-1-carboximidamide Hexyloxy (-O-C6H13), methoxy (-OCH3) Alkoxy chains improve lipophilicity; methoxy modulates electronic properties .
4-(2,3-Dihydro-1H-inden-5-yloxy)benzene-1-carboximidamide Dihydroindenyloxy Bulky bicyclic group restricts rotation; enhances binding to hydrophobic pockets .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted)
This compound C8H7N3 145.16 Moderate (polar solvents)
4-Amino-N’-phenylbenzene-1-carboximidamide C13H14N4 226.28 (estimated) Low (hydrophobic domains)
4-(Hexyloxy)-3-methoxybenzene-1-carboximidamide C14H22N2O2 250.34 (estimated) High (organic solvents)
4-(2,3-Dihydro-1H-inden-5-yloxy)benzene-1-carboximidamide C16H16N2O 252.31 Low (steric hindrance)

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-Ethynylbenzene-1-carboximidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions (e.g., Sonogashira coupling for ethynyl group introduction) followed by amidine functionalization. Optimizing reaction parameters (temperature, catalyst loading, solvent polarity) is critical. For example, use Pd/Cu catalysts in anhydrous DMF for ethynyl group stability . Characterization via NMR (¹H/¹³C) and HPLC purity checks (>95%) ensures reproducibility. Cross-referencing synthetic protocols in SciFinder or Reaxys for analogous carboximidamide derivatives is advised .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Confirm ethynyl (δ ~2.5-3.5 ppm for protons) and amidine (δ ~7.5-8.5 ppm for aromatic protons) groups.
  • FT-IR : Detect C≡C stretching (~2100 cm⁻¹) and amidine N-H stretches (~3300 cm⁻¹).
  • HPLC-MS : Verify molecular ion ([M+H]⁺) and purity (>95%). Compare data with structurally similar compounds (e.g., 4-Chlorobenzene-1-carboximidamide hydrochloride ).

Q. What are the solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : Solubility screening in polar aprotic solvents (DMSO, DMF) is recommended due to the amidine group’s hydrophilicity. Stability tests under varying pH (4–9) and temperatures (4°C to 25°C) should precede long-term storage. Use argon/vacuum sealing to prevent ethynyl group oxidation .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data in biological activity studies of this compound?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions (cell line variability, solvent interference). Implement:

  • Controls : Include solvent-only and positive/negative controls.
  • Dose-response curves : Use ≥3 independent replicates.
  • Statistical validation : Apply ANOVA or t-tests to assess significance. Cross-validate findings with orthogonal assays (e.g., SPR binding vs. cellular viability) .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer : Combine kinetic assays (Michaelis-Menten analysis) with structural biology:

  • Docking simulations : Use AutoDock Vina to predict binding poses with target enzymes (e.g., serine proteases).
  • X-ray crystallography : Co-crystallize the compound with the enzyme (if feasible).
  • Site-directed mutagenesis : Test key residues identified in docking studies. Reference protocols from PubChem’s computational datasets .

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may indicate impurities or tautomerism. Steps:

  • Repurification : Use column chromatography or preparative HPLC.
  • Tautomer analysis : Perform variable-temperature NMR to detect equilibrium states.
  • Cross-reference : Compare with literature data for 4-substituted benzene-carboximidamides (e.g., 4-Amino derivatives ).

Experimental Design & Best Practices

Q. What milestones and controls are essential for a reproducibility-focused synthesis protocol?

  • Methodological Answer : Define critical milestones:

  • Step 1 : Intermediate purity check (TLC/HPLC) after coupling.
  • Step 2 : Final compound characterization (NMR, HRMS).
  • Step 3 : Batch-to-batch consistency analysis (RSD <5% in yield).
    • Include negative controls (e.g., catalyst-free reactions) to confirm step efficiency .

Q. How should researchers integrate computational and empirical data to refine hypotheses about this compound’s reactivity?

  • Methodological Answer : Use DFT calculations (Gaussian, ORCA) to predict reaction pathways (e.g., ethynyl group reactivity). Validate with experimental kinetics (UV-Vis monitoring of reaction progress). Publish raw data and code for transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.